

molecular formula and weight of 4-hydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylcoumarin

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An In-depth Technical Guide to 4-Hydroxy-3-phenylcoumarin

This technical guide provides a comprehensive overview of 4-hydroxy-3-phenylcoumarin, a significant derivative of the coumarin scaffold. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its primary mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Properties

4-Hydroxy-3-phenylcoumarin is an organic compound featuring a coumarin core structure substituted with a hydroxyl group at the 4-position and a phenyl group at the 3-position.^[1]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O ₃	[1][2]
Molecular Weight	238.24 g/mol	[1][2]
Exact Mass	238.062994177 g/mol	[2][3]
CAS Number	1786-05-6	[1][2]
Appearance	Powder	[1]
Melting Point	206-208 °C	[2]
Boiling Point	393.7 °C	[2]
Density	1.367 g/cm ³	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Topological Polar Surface Area	46.5 Å ²	[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 4-hydroxy-3-phenylcoumarin are outlined below. These protocols are based on established methods for coumarin derivatives.

The synthesis of 4-hydroxy-3-phenylcoumarin can be achieved through various methods. A common approach involves the Pechmann condensation or related reactions. A general synthetic route involves the reaction of a phenol with a β -ketoester or malonic acid derivative. For 4-hydroxy-3-phenylcoumarin, a plausible synthesis involves the reaction of phenol with phenylmalonic acid in the presence of a dehydrating agent or catalyst.

Materials:

- Phenol
- Phenylmalonic acid

- Phosphorus oxychloride (POCl_3)
- Anhydrous zinc chloride (ZnCl_2)
- Appropriate solvent (e.g., Toluene)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol for recrystallization

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine phenol and phenylmalonic acid.
- Slowly add a mixture of phosphorus oxychloride and anhydrous zinc chloride as a catalyst and condensing agent.^[4]
- Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
- Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
- Filter the crude solid, wash it with cold water, and then with a dilute sodium hydroxide solution to remove any unreacted acidic starting materials.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-3-phenylcoumarin.^[2]
- Dry the purified crystals under vacuum.

To confirm the structure and purity of the synthesized 4-hydroxy-3-phenylcoumarin, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent, such as DMSO- d_6 . Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. The spectrum is expected to show signals corresponding to the aromatic protons on both the coumarin core and the phenyl substituent, as well as a signal for the hydroxyl proton.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone ring.[5]

2. Fourier-Transform Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[5][6]
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} . Key characteristic bands to observe would be the O-H stretch from the hydroxyl group, the C=O stretch of the lactone, and C=C stretching vibrations from the aromatic rings.[7]

3. Mass Spectrometry (MS)

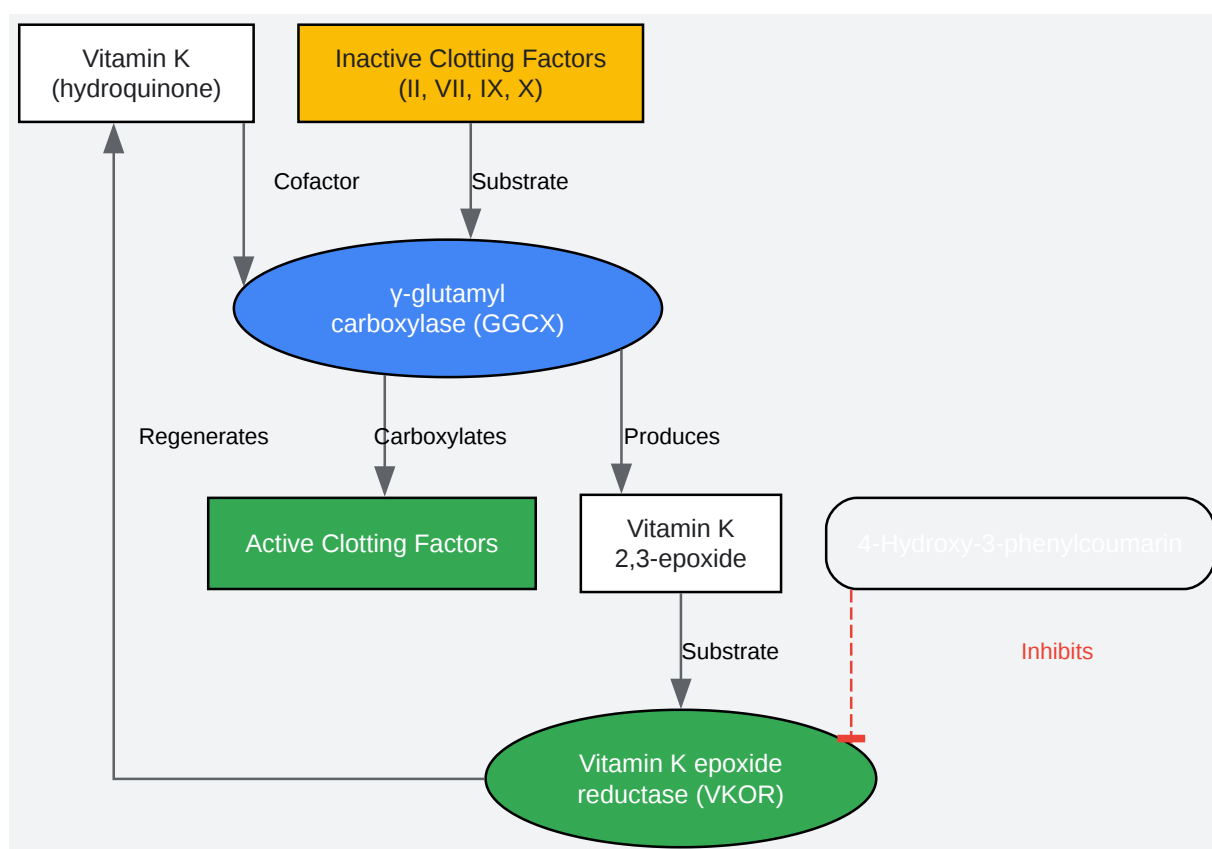
- Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or using Electrospray Ionization (ESI-MS).
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

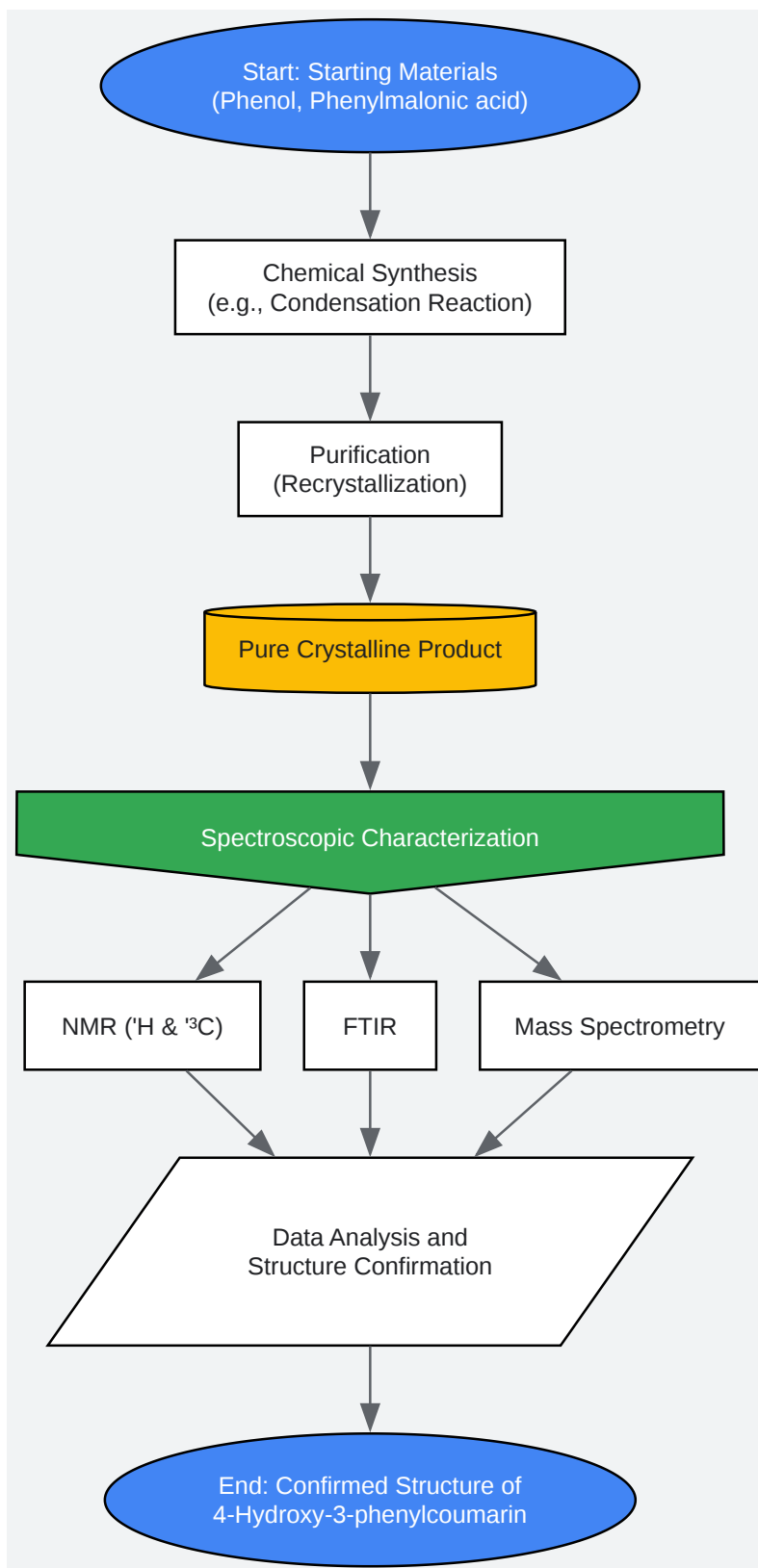
- Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M^+) should correspond to the molecular weight of the compound ($m/z \approx 238.24$). Analysis of the fragmentation pattern can further confirm the structure.[3]

Mechanism of Action and Signaling Pathway

4-hydroxycoumarin derivatives are well-known for their anticoagulant properties.[8][9] Their primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the Vitamin K cycle, a metabolic pathway necessary for the post-translational modification (carboxylation) of several blood clotting factors.

By inhibiting VKOR, 4-hydroxy-3-phenylcoumarin prevents the regeneration of the active, reduced form of Vitamin K. This leads to the production of inactive clotting factors, thereby impeding the coagulation cascade and exerting an anticoagulant effect.





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- To cite this document: BenchChem. [molecular formula and weight of 4-hydroxy-3-phenylcoumarin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095950#molecular-formula-and-weight-of-4-hydroxy-3-phenylcoumarin]

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